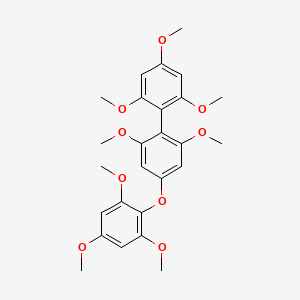
2,2',4,6,6'-Pentamethoxy-4'-(2,4,6-trimethoxyphenoxy)-1,1'-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’,4,6,6’-Pentamethoxy-4’-(2,4,6-trimethoxyphenoxy)-1,1’-biphenyl is a complex organic compound known for its unique structure and properties. It is synthesized as an octamethyl ether derivative of fucophlorethol A, a polyphenolic compound found in brown algae
Preparation Methods
The synthesis of 2,2’,4,6,6’-Pentamethoxy-4’-(2,4,6-trimethoxyphenoxy)-1,1’-biphenyl involves several steps. The key intermediate, 2,2’,6,6’-tetramethoxy-4,4’-dihydroxybiphenyl, is obtained through the vanadium tetrachloride-catalyzed dimerization of 3,5-dimethoxyphenol . This intermediate is then subjected to Ullmann condensation and Hakomori methylation to yield the final product . The reaction conditions typically involve high temperatures and the use of specific catalysts to facilitate the formation of the desired biphenyl structure.
Chemical Reactions Analysis
2,2’,4,6,6’-Pentamethoxy-4’-(2,4,6-trimethoxyphenoxy)-1,1’-biphenyl undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include vanadium tetrachloride for dimerization and methyl iodide for methylation . The major products formed from these reactions are typically derivatives of the original compound, with modifications to the methoxy groups or the biphenyl core.
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a model compound for studying polyphenolic structures and their reactivity . In medicine, its polyphenolic nature suggests potential antioxidant properties, which could be explored for therapeutic purposes . Additionally, its unique structure makes it a valuable compound for industrial applications, such as the development of new materials or chemical processes .
Mechanism of Action
The mechanism of action of 2,2’,4,6,6’-Pentamethoxy-4’-(2,4,6-trimethoxyphenoxy)-1,1’-biphenyl is not fully understood. its polyphenolic structure suggests that it may interact with various molecular targets through hydrogen bonding and hydrophobic interactions . These interactions could influence biological pathways related to oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar compounds to 2,2’,4,6,6’-Pentamethoxy-4’-(2,4,6-trimethoxyphenoxy)-1,1’-biphenyl include other polyphenolic biphenyl derivatives, such as 2,2’,4,4’,6,6’-hexahydroxybiphenyl and 2,3’,4,5’,6-pentahydroxybiphenyl ether . These compounds share similar structural features but differ in the number and position of hydroxyl or methoxy groups . The uniqueness of 2,2’,4,6,6’-Pentamethoxy-4’-(2,4,6-trimethoxyphenoxy)-1,1’-biphenyl lies in its specific arrangement of methoxy groups, which imparts distinct chemical and physical properties .
Properties
CAS No. |
97049-74-6 |
|---|---|
Molecular Formula |
C26H30O9 |
Molecular Weight |
486.5 g/mol |
IUPAC Name |
1,3-dimethoxy-5-(2,4,6-trimethoxyphenoxy)-2-(2,4,6-trimethoxyphenyl)benzene |
InChI |
InChI=1S/C26H30O9/c1-27-15-9-18(29-3)24(19(10-15)30-4)25-20(31-5)13-17(14-21(25)32-6)35-26-22(33-7)11-16(28-2)12-23(26)34-8/h9-14H,1-8H3 |
InChI Key |
PPBIBCPSGVBIGQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C(=C1)OC)C2=C(C=C(C=C2OC)OC3=C(C=C(C=C3OC)OC)OC)OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Fluoro-7-(trichloroethenyl)bicyclo[4.1.0]heptane](/img/structure/B14340030.png)
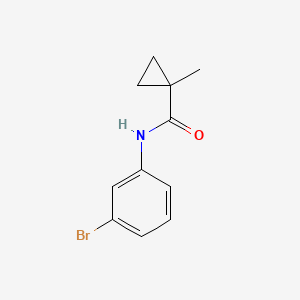
![1-{3-[(Cyclohex-1-en-1-yl)oxy]propane-1-sulfonyl}-4-nitrobenzene](/img/structure/B14340042.png)
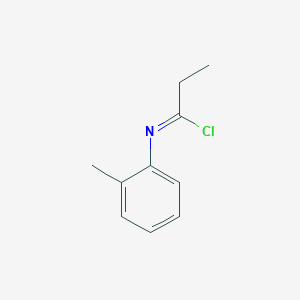
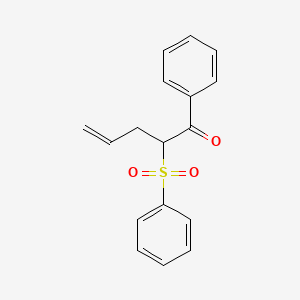
![2,2'-{[(1H-Inden-1-yl)stibanediyl]bis(oxy)}diphenol](/img/structure/B14340054.png)
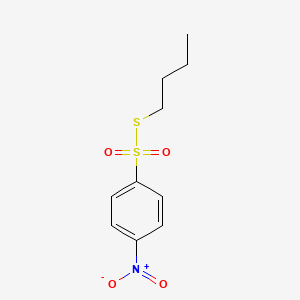
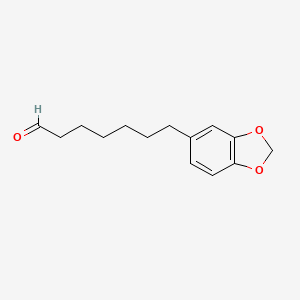
![Benzoic acid;[3-(hydroxymethyl)phenyl] benzoate](/img/structure/B14340065.png)
![1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione](/img/structure/B14340066.png)
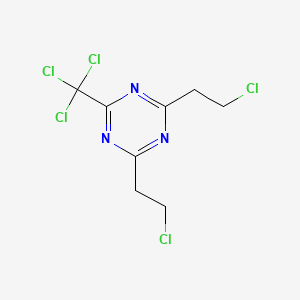
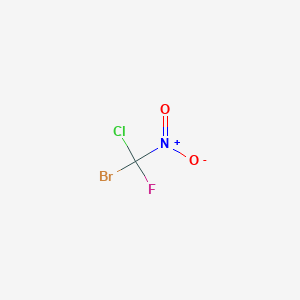
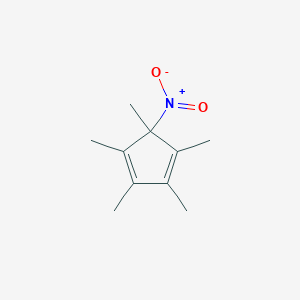
![1-Butyl-2,3,4,6,7,8,9,10-octahydro-1H-pyrimido[1,2-a]azepin-5-ium bromide](/img/structure/B14340087.png)
